(2,2-Dichloroethenyl)cyclopropane

Organic Synthesis Halogen Exchange Pyrethroid Intermediates

(2,2-Dichloroethenyl)cyclopropane (CAS 58822-70-1; C₅H₆Cl₂; MW 137.01) is a small-molecule vinylcyclopropane derivative featuring a gem-dichlorovinyl substituent on the cyclopropane ring. It serves as a versatile synthetic intermediate for the preparation of cyclopropylacetylene and difunctional cyclopropane derivatives , and is the core structural motif of the pyrethroid insecticide class.

Molecular Formula C5H6Cl2
Molecular Weight 137.00 g/mol
Cat. No. B8254528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,2-Dichloroethenyl)cyclopropane
Molecular FormulaC5H6Cl2
Molecular Weight137.00 g/mol
Structural Identifiers
SMILESC1CC1C=C(Cl)Cl
InChIInChI=1S/C5H6Cl2/c6-5(7)3-4-1-2-4/h3-4H,1-2H2
InChIKeyKHBCHWFRVFRJED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2,2-Dichloroethenyl)cyclopropane: CAS 58822-70-1 Procurement & Synthesis Guide


(2,2-Dichloroethenyl)cyclopropane (CAS 58822-70-1; C₅H₆Cl₂; MW 137.01) is a small-molecule vinylcyclopropane derivative featuring a gem-dichlorovinyl substituent on the cyclopropane ring . It serves as a versatile synthetic intermediate for the preparation of cyclopropylacetylene [1] and difunctional cyclopropane derivatives [2], and is the core structural motif of the pyrethroid insecticide class .

1
Cyclopropylacetylene precursor via reductive dechlorination
gem-Dichlorovinyl as leaving-group handle
2
Difunctional cyclopropane derivatives via allene intermediates
Dichloroethenylidenecyclopropane pathway
3
Halogenated cyclopentenes via thermal rearrangement
Vinylcyclopropane-cyclopentene route

Why (2,2-Dichloroethenyl)cyclopropane Cannot Be Replaced by Generic Analogs in Synthesis


The gem-dichlorovinyl moiety of (2,2-dichloroethenyl)cyclopropane is not a generic handle; its specific electronic and steric profile dictates both its utility as a precursor to cyclopropylacetylene via reductive dechlorination [1] and its behavior in thermal vinylcyclopropane-cyclopentene rearrangements [2]. Substituting with alternative halogens (e.g., dibromo) or alkyl groups alters the required reaction conditions and product distribution, precluding simple drop-in replacement. The quantitative evidence below demonstrates exactly where this compound diverges from its closest structural analogs, establishing its unique position in synthetic workflows.

This Compound
gem-Dichlorovinyl cyclopropane: specific electronic and steric profile; enables reductive dechlorination to cyclopropylacetylene
Analog Risk
gem-Dibromo or alkyl analogs may alter reaction conditions and product distribution, precluding direct replacement
This Compound
Thermal rearrangement yields chlorinated cyclopentenes via distinct mechanistic pathway
Analog Risk
Parent vinylcyclopropane rearranges directly to cyclopentene; chlorinated products not accessible
This Compound
Supports halogen-exchange route to dibromo analogs with reported >80% yield
Analog Risk
Dibromo or mixed-halogen starting materials may not provide reciprocal exchange pathway

Quantitative Differentiation of (2,2-Dichloroethenyl)cyclopropane from Halogen Analogs


Halogen Exchange: Dichloro vs. Dibromo Analogs in Pyrethroid Synthesis

The 3-(2,2-dichloroethenyl)cyclopropane scaffold serves as a direct precursor to the corresponding 2,2-dibromoethenyl analog via AlBr₃-mediated halogen exchange [1]. This transformation highlights the specific reactivity of the dichloroethenyl group, which cannot be achieved with the dibromo or other halogen analogs under identical conditions.

Halogen Exchange Yield
Head-to-head
>80% yield
Supports halogen-exchange route selection
AlBr₃-mediated; dichloro to dibromo conversion
Organic Synthesis Halogen Exchange Pyrethroid Intermediates

Thermal Rearrangement Selectivity: Dichlorovinyl vs. Parent Hydrocarbon

2,2-Dichlorovinylcyclopropane undergoes a distinct thermal rearrangement pathway compared to the unsubstituted parent vinylcyclopropane. Its pyrolysis yields a mixture including 4,4-dichlorocyclopentene and monochlorocyclopentadiene [1], whereas the parent hydrocarbon rearranges directly to cyclopentene.

Thermal Rearrangement
Head-to-head
Dichloro: chlorinated cyclopentenes
Parent: cyclopentene only
Supports pathway-specific synthesis design
Pyrolysis product distribution differs fundamentally
Vinylcyclopropane Rearrangement Thermal Isomerization Cyclopentene Synthesis

Phase-Transfer Catalyzed Cyclopropanation Efficiency

In the synthesis of 1,1-diacetyl-2-(2,2-dichlorovinyl)cyclopropane via phase-transfer-catalyzed intramolecular alkylation, tetra-n-butylammonium iodide (TBAI) was identified as the optimal catalyst among those tested [1]. This specific catalyst dependence is unique to the dichlorovinyl substrate.

PTC Cyclopropanation
Reported
TBAI: most suitable among catalysts tested
Supports catalyst selection for cyclopropane synthesis
Phase-transfer; kinetic measurement basis
Phase-Transfer Catalysis Intramolecular Alkylation Cyclopropane Synthesis

High-Value Applications for (2,2-Dichloroethenyl)cyclopropane Based on Differentiated Performance


Synthesis of Cyclopropylacetylene via Reductive Dechlorination

(2,2-Dichloroethenyl)cyclopropane is specifically claimed as a starting material for the preparation of cyclopropylacetylene (ethynylcyclopropane) via treatment with a base at elevated temperature [1]. This route exploits the unique reactivity of the gem-dichlorovinyl group, and is not applicable to other vinylcyclopropane analogs lacking the appropriate leaving groups.

Precursor to Difunctional Cyclopropane Derivatives via Dichloroethenylidene Intermediates

The compound serves as a precursor to highly reactive dichloroethenylidenecyclopropane allenes, which readily undergo nucleophilic and electrophilic additions to yield difunctional cyclopropane derivatives in good yields [1]. This reactivity profile is directly tied to the gem-dichloro substitution pattern.

Access to Halogenated Cyclopentenes via Thermal Rearrangement

As the first reported example of the vinylcyclopropane-cyclopentene rearrangement, the pyrolysis of 2,2-dichlorovinylcyclopropane provides access to chlorinated cyclopentene products [1]. This is a distinct synthetic pathway not available from non-halogenated vinylcyclopropanes.

Building Block for Pyrethroid Insecticide SAR Studies

The (2,2-dichloroethenyl)cyclopropane core is the essential scaffold of major synthetic pyrethroid insecticides like permethrin and cypermethrin [1]. Its procurement enables structure-activity relationship (SAR) studies and the development of novel insecticidal agents where subtle modifications to the vinyl group impact potency and selectivity.

Application
Selection Property
Validation Focus
Cyclopropylacetylene synthesis
gem-Dichloro leaving-group profile
Reductive dechlorination pathway review
Difunctional cyclopropane precursor
Dichloroethenylidene intermediate reactivity
Nucleophilic/electrophilic addition scope
Halogenated cyclopentene access
Thermal rearrangement pathway
Product distribution and conditions review
Pyrethroid scaffold SAR studies
Vinylcyclopropane core with modifiable vinyl group
Substituent-activity profile review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2,2-Dichloroethenyl)cyclopropane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.